

Physical properties of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine solid

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Compound of Interest

Compound Name: 5-chloro-7H-pyrrolo[2,3-d]pyrimidine

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An In-depth Technical Guide to the Solid-State Physical Properties of **5-chloro-7H-pyrrolo[2,3-d]pyrimidine**

Authored by a Senior Application Scientist Abstract

5-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to a class of molecules that are pivotal as intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors.^{[1][2]} The physical properties of the solid-state form of this active pharmaceutical ingredient (API) intermediate are of paramount importance, directly influencing its handling, stability, formulation, and ultimately, its performance in subsequent synthetic stages. This guide provides an in-depth exploration of the essential physical properties of solid **5-chloro-7H-pyrrolo[2,3-d]pyrimidine**, detailing the authoritative methodologies and analytical techniques required for its comprehensive characterization. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Core Properties

A foundational understanding begins with the unambiguous identification of the molecule. All subsequent physical data are predicated on the confirmed chemical structure and purity of the material.

- IUPAC Name: **5-chloro-7H-pyrrolo[2,3-d]pyrimidine**
- Synonyms: While the 4-chloro isomer is commonly known as 6-Chloro-7-deazapurine, this specific isomer is distinct.[\[3\]](#)[\[4\]](#)
- CAS Number: 1041864-02-1
- Molecular Formula: C₆H₄ClN₃
- Molecular Weight: 153.57 g/mol
- Chemical Structure: The molecule features a fused bicyclic system comprising a pyrrole ring and a pyrimidine ring, with a chlorine atom substituted at the 5-position.[\[5\]](#) This planar, heteroaromatic structure is a versatile scaffold for developing kinase inhibitors and other therapeutic agents.[\[1\]](#)[\[5\]](#)

Macroscopic and Thermal Properties

The bulk properties of the solid material dictate its behavior during storage, handling, and processing. Thermal analysis is a cornerstone of this characterization, revealing the energetic properties and stability limits of the solid.

Physical Appearance and Storage

The compound typically presents as a solid or crystalline powder. For the closely related 4-chloro isomer, the appearance is described as a white to tan or light brown crystalline powder.[\[3\]](#)[\[4\]](#)[\[6\]](#) Due to potential sensitivity, proper storage is critical. The recommended conditions are under an inert atmosphere at 2-8°C, protected from light.[\[3\]](#)

Thermal Analysis: DSC and TGA

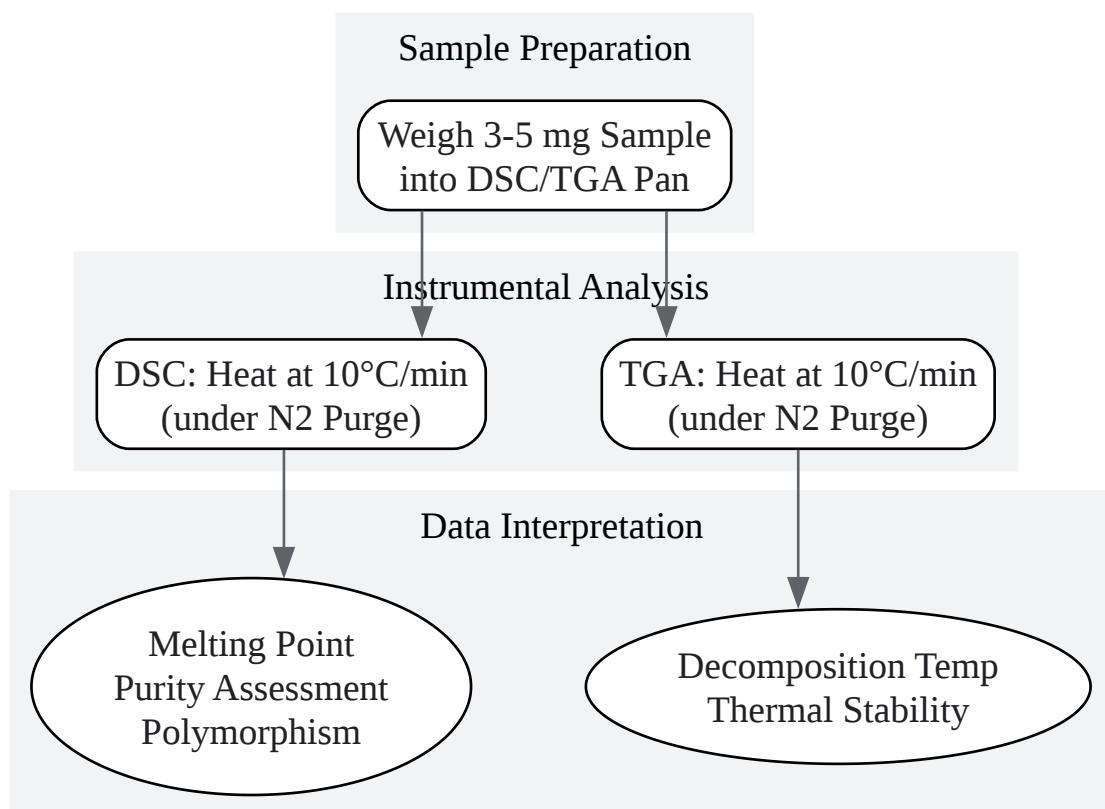
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable, complementary techniques.[\[7\]](#) DSC measures heat flow into or out of a sample as a function of temperature, identifying transitions like melting and crystallization. TGA measures mass changes with temperature, indicating decomposition or desolvation.[\[8\]](#)

Causality of Experimental Choice: We employ DSC not merely to find a melting point, but to create a thermal fingerprint. This allows for the detection of impurities (which depress and

broaden the melting endotherm), the identification of different polymorphic forms (which will have distinct melting points), and an assessment of the material's overall thermal stability. TGA is run concurrently to ensure that any thermal event observed in DSC is not associated with mass loss (decomposition) unless it occurs at a very high temperature.

- Sample Preparation: Accurately weigh 3-5 mg of **5-chloro-7H-pyrrolo[2,3-d]pyrimidine** into an aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.
- Thermal Program (DSC): Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond the expected melting point (e.g., 250°C).
- Instrument Setup (TGA): Place 5-10 mg of the sample into a tared TGA pan.
- Thermal Program (TGA): Heat the sample under a nitrogen atmosphere from 25°C to a high temperature (e.g., 400°C) at a rate of 10°C/min to observe decomposition stages.
- Data Analysis: Analyze the resulting DSC thermogram for endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). Analyze the TGA curve for the onset temperature of mass loss.

While specific data for the 5-chloro isomer is not widely published, the related 4-chloro isomer exhibits melting points in the range of 170-194°C and decomposes before boiling.^{[3][4][5]} A sharp DSC endotherm within a narrow range would indicate a high-purity crystalline solid. The TGA curve is expected to be flat until a high temperature, at which point a sharp drop would signify thermal decomposition.



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Diagram 1: Workflow for Thermal Analysis (DSC/TGA).

Solubility Profile

Solubility is a critical parameter that impacts reaction kinetics, purification, and the potential for formulation. A comprehensive solubility profile in a range of solvents is essential.

Causality of Experimental Choice: The selection of solvents is intentional, spanning a range of polarities (e.g., water, ethanol, ethyl acetate) and including solvents commonly used in pharmaceutical synthesis and analysis (e.g., DMSO, DMF).^[5] This provides a practical guide for downstream applications. The equilibrium shake-flask method is the gold standard, ensuring that the measured solubility is a true thermodynamic value.

- **Setup:** Add an excess amount of solid **5-chloro-7H-pyrrolo[2,3-d]pyrimidine** to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, ethyl acetate, DMSO).

- Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Extraction: After equilibration, allow the vials to stand for the excess solid to settle. Carefully extract a clear aliquot of the supernatant.
- Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtered solution and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility in mg/mL or mol/L.

Based on its structure and data from the 4-chloro isomer, **5-chloro-7H-pyrrolo[2,3-d]pyrimidine** is expected to be soluble in organic solvents like DMSO, ethyl acetate, and methanol, and sparingly soluble in water.^{[3][4][5]}

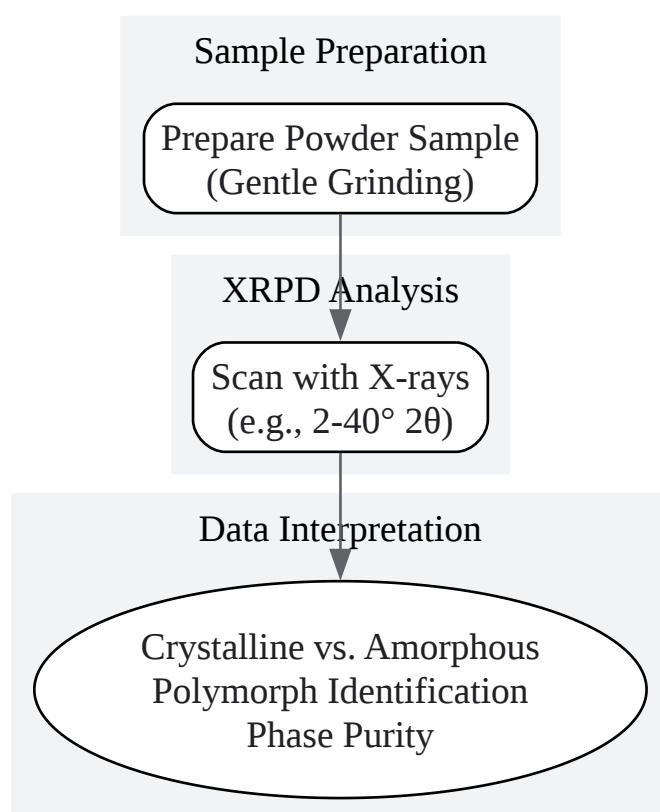
Solid-State Structure and Crystallinity

The arrangement of molecules in the solid state (i.e., whether it is crystalline or amorphous, and which crystalline polymorph is present) has profound effects on physical properties. X-ray Powder Diffraction (XRPD) is the primary technique for this investigation.

Causality of Experimental Choice: XRPD is a non-destructive technique that provides a unique "fingerprint" for a crystalline solid. The positions and intensities of the diffraction peaks are directly related to the crystal lattice structure. This is the most definitive way to identify the solid form, distinguish between polymorphs, and monitor phase purity. While single-crystal X-ray diffraction provides the absolute structure, XRPD is the workhorse for routine analysis and quality control of bulk material.^[9]

- Sample Preparation: Gently grind a small amount of the bulk powder to ensure a random orientation of crystallites.
- Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

- Instrument Setup: Place the sample holder in the diffractometer.
- Data Acquisition: Irradiate the sample with monochromatic X-rays (typically Cu K α radiation) and scan over a range of 2 θ angles (e.g., 2° to 40°). The detector records the intensity of the diffracted X-rays at each angle.
- Data Analysis: The resulting diffractogram is a plot of intensity vs. 2 θ . A pattern of sharp peaks indicates a crystalline material, while a broad, featureless halo indicates an amorphous solid. The specific peak positions (in °2 θ) are characteristic of the crystal form.



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Diagram 2: Workflow for X-Ray Powder Diffraction (XRPD) Analysis.

Data Summary

The following table summarizes the key physical properties of **5-chloro-7H-pyrrolo[2,3-d]pyrimidine** based on available data. Properties of the closely related 4-chloro isomer are included for context and noted with an asterisk (*).

Property	Value / Description	Source(s)
Molecular Formula	C ₆ H ₄ CIN ₃	
Molecular Weight	153.57 g/mol	
CAS Number	1041864-02-1	
Physical Form	Solid	
Appearance	White to tan crystalline powder	[3] [4]
Melting Point	170 - 194 °C	[3] [4] [5]
Solubility	Soluble in DMSO, ethyl acetate, methanol; sparingly in water	[3] [4] [5]
Thermal Stability	Decomposes before boiling	[5]
Storage Conditions	Inert atmosphere, 2-8°C	

Conclusion

A thorough characterization of the solid-state physical properties of **5-chloro-7H-pyrrolo[2,3-d]pyrimidine** is not an academic exercise; it is a prerequisite for efficient and reproducible pharmaceutical development. The application of orthogonal analytical techniques—thermal analysis (DSC/TGA), solubility profiling, and X-ray diffraction (XRPD)—provides a comprehensive understanding of the material's identity, purity, stability, and form. This knowledge is critical for controlling the quality of this key intermediate, ensuring consistency in subsequent synthetic transformations, and mitigating risks in the drug development pipeline. The methodologies outlined in this guide provide a robust framework for scientists to generate the critical data needed to advance their research and development objectives.

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